molecular formula C15H9NO3 B1200110 1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one CAS No. 16616-39-0

1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one

Cat. No. B1200110
CAS RN: 16616-39-0
M. Wt: 251.24 g/mol
InChI Key: JODIUOIVYGKAJH-UHFFFAOYSA-N
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Description

The compound "1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one" belongs to the family of organic compounds known as chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. These compounds are of interest due to their structural significance and diverse chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as 1,3-bis(3-aminophenyl)-2-propen-1-one, involves Claisen-Schmidt condensation under ultrasonic irradiation, starting from 3-nitrobenzaldehyde and 3-nitroacetophenone, followed by reduction (Wu Qun-rong, 2007). This methodology could be adapted for synthesizing "1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one" by altering the starting materials and conditions to suit the specific alkyne functionality.

Molecular Structure Analysis

The crystal structures and molecular properties of nitro-substituted chalcones have been thoroughly studied, revealing insights into their conformation and molecular coplanarity, influenced by the position of nitro substituents (Alam Yair Hidalgo et al., 2021). These findings underscore the impact of nitro group positioning on the overall molecular architecture and potential intermolecular interactions.

Chemical Reactions and Properties

Chalcones, including nitro-substituted variants, participate in various chemical reactions, highlighting their reactivity towards different synthetic transformations. The organotin(IV) carboxylates synthesis from nitro-substituted chalcones demonstrates their reactivity and potential in forming complex structures with interesting antitumor activities (Chunling Liu et al., 2011).

Physical Properties AnalysisThe solvatochromism of nitro-substituted chalcones and their derivatives provides insight into their physical properties, particularly how they interact with solvents and the impact on their spectroscopic behavior (L. G. Nandi et al., 2012). This solvatochromic behavior is crucial for understanding the solvent-dependent physical properties of "1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one."

Chemical Properties Analysis

The chemical properties of chalcones can be explored through their synthesis and the study of their spectral properties. The synthesis of substituted 1,3-diphenyl-2-propen-1-ones, including nitro variants, and their UV, IR, NMR, and C NMR spectral data provide valuable information about their chemical behavior and characteristics (M. Ahmed et al., 2007).

Scientific Research Applications

  • Synthesis and Characterization :

    • This compound has been synthesized through the Claisen-Schmidt condensation process, resulting in different chalcones, which are a type of aromatic ketone. These chalcones have been studied for their crystal structures and molecular properties, indicating their potential use in material science and pharmaceutical applications (Hidalgo et al., 2021).
  • Reactivity in Chemical Reactions :

    • The compound has been used to study its reactivity with other chemicals, like rhenium allenylidenes and phosphines, providing insights into its behavior in complex chemical reactions, which can be important for catalysis and synthesis of new materials (Coletti et al., 2012).
  • Biological Applications :

    • Chalcones derived from this compound have been evaluated for their anti-inflammatory and gastroprotective properties. This suggests potential applications in developing new therapeutic agents for inflammation and gastrointestinal disorders (Okunrobo et al., 2006).
  • Antitumor Activity :

    • Organotin(IV) carboxylates derived from a similar compound have shown antitumor activities, indicating the potential use of this compound in the synthesis of anticancer agents (Liu et al., 2011).
  • Photophysical Properties :

    • Studies on the effect of solvent polarity on the photophysical properties of derivatives of this compound have been conducted. This has implications for its application in optoelectronics and sensor technology (Kumari et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis.


For a specific compound, these analyses would require laboratory experiments and are beyond my capabilities as an AI. However, I can help find and interpret research articles related to the compound. Please provide the correct name or any other identifiers for the compound you’re interested in.


properties

IUPAC Name

1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODIUOIVYGKAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354757
Record name 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one

CAS RN

16616-39-0
Record name 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Surviladze, A Waller, Y Wu… - Journal of …, 2010 - journals.sagepub.com
Small GTPases are key regulators of cellular activity and represent novel targets for the treatment of human diseases using small-molecule inhibitors. The authors describe a multiplex, …
Number of citations: 85 journals.sagepub.com
G Ho - 2016 - Dartmouth College
Number of citations: 0

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